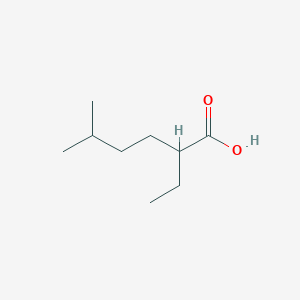

2-Ethyl-5-methylhexanoic acid

Description

BenchChem offers high-quality 2-Ethyl-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-ethyl-5-methylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

MAQIPNRKAZZHBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-5-methylhexanoic acid, a key organic compound with applications in various fields of chemical research and development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Ethyl-5-methylhexanoic acid. These values are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Multiplet | 1H | H-2 |

| ~1.4-1.6 | Multiplet | 2H | H-3 |

| ~1.1-1.3 | Multiplet | 2H | H-4 |

| ~1.6-1.8 | Multiplet | 1H | H-5 |

| ~0.8-0.9 | Doublet | 6H | -CH(CH₃)₂ |

| ~0.8-0.9 | Triplet | 3H | -CH₂CH₃ |

| ~1.5-1.7 | Multiplet | 2H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~180-185 | Quaternary | C=O |

| ~45-55 | Methine | C-2 |

| ~30-40 | Methylene | C-3 |

| ~25-35 | Methylene | C-4 |

| ~30-40 | Methine | C-5 |

| ~20-25 | Methyl | -CH(CH₃)₂ |

| ~10-15 | Methyl | -CH₂CH₃ |

| ~20-30 | Methylene | -CH₂CH₃ |

Note: The 13C NMR spectrum for 2-Ethyl-5-methylhexanoic acid is available on PubChem[1].

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2850-2960 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1465 | Medium | C-H bend (Alkyl) |

| ~1375 | Medium | C-H bend (Alkyl) |

| ~1210-1320 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 158.13 | Low | [M]⁺ (Molecular Ion) |

| 141.13 | Medium | [M-OH]⁺ |

| 113.10 | Medium | [M-COOH]⁺ |

| 87.08 | High | [C₄H₇O₂]⁺ (McLafferty Rearrangement) |

| 73.06 | High | [C₃H₅O₂]⁺ (α-cleavage) |

| 57.07 | High | [C₄H₉]⁺ |

| 43.05 | High | [C₃H₇]⁺ |

Note: Predicted m/z values for various adducts are available on PubChemLite[2].

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-Ethyl-5-methylhexanoic acid for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. The sample height in the tube should be at least 4 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[4]

-

Place a small drop of liquid 2-Ethyl-5-methylhexanoic acid directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their frequencies.

-

Assign the observed bands to the corresponding functional group vibrations within the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 2-Ethyl-5-methylhexanoic acid (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6]

-

If the sample contains any solid particles, it should be filtered through a 0.22 µm syringe filter.[7]

-

Transfer the prepared solution into a 2 mL glass autosampler vial and cap it.

-

-

Data Acquisition:

-

Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX).

-

Define the GC oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure separation of the analyte from any impurities.

-

Set the injector temperature, transfer line temperature, and ion source temperature.

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

The analyte will be separated from other components in the GC column and then enter the mass spectrometer.

-

The mass spectrometer will ionize the molecules (typically by Electron Ionization - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing:

-

Analyze the resulting chromatogram to determine the retention time of the analyte.

-

Examine the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways to explain the observed mass spectrum and confirm the structure of the compound.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structure and potential mass spectral fragmentation of 2-Ethyl-5-methylhexanoic acid.

Caption: General workflow for spectroscopic analysis.

Caption: Structure and key MS fragmentations.

References

- 1. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-ethyl-5-methylhexanoic acid (C9H18O2) [pubchemlite.lcsb.uni.lu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. agilent.com [agilent.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

Synthesis of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Ethyl-5-methylhexanoic acid, a substituted carboxylic acid with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct published synthesis protocols for this specific molecule, this guide details a robust and well-established method: the malonic ester synthesis. The described pathway involves a sequential dialkylation of diethyl malonate followed by hydrolysis and decarboxylation. This document includes detailed, analogous experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic pathway and experimental workflow to aid in practical laboratory applications.

Introduction

2-Ethyl-5-methylhexanoic acid is a nine-carbon branched-chain carboxylic acid. While specific applications are not widely documented, its structure suggests potential utility as a synthetic intermediate in the development of novel chemical entities and active pharmaceutical ingredients. The presence of a chiral center at the C2 position implies that it can exist as enantiomers, which may be of interest in stereoselective synthesis and drug design. This guide outlines a reliable synthetic approach to this compound, leveraging the versatility of the malonic ester synthesis.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The most logical and versatile approach for the synthesis of 2-Ethyl-5-methylhexanoic acid is the malonic ester synthesis. This method allows for the sequential introduction of two different alkyl groups to the α-carbon of a malonic ester, which is then converted to the desired carboxylic acid. The overall transformation is depicted below.

The synthesis proceeds in three main stages:

-

First Alkylation: Diethyl malonate is deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with ethyl bromide to yield diethyl ethylmalonate.

-

Second Alkylation: The monoalkylated product, diethyl ethylmalonate, still possesses one acidic α-hydrogen. A second deprotonation and subsequent alkylation with 1-bromo-3-methylbutane introduces the second alkyl group, forming diethyl ethyl(3-methylbutyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed to the corresponding dicarboxylic acid under acidic conditions with heating. The intermediate β-keto acid readily undergoes decarboxylation to yield the final product, 2-Ethyl-5-methylhexanoic acid.

Experimental Protocols

The following protocols are based on well-established procedures for analogous reactions in malonic ester synthesis.[1][2][3] Researchers should adapt these procedures with appropriate safety precautions and monitoring.

Step 1: Synthesis of Diethyl Ethylmalonate (First Alkylation)

Materials:

-

Diethyl malonate

-

Absolute Ethanol (B145695)

-

Sodium metal

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Once all the sodium has reacted, cool the solution to room temperature.

-

Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add ethyl bromide (1.0 eq) dropwise. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate.

-

The product can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl Ethyl(3-methylbutyl)malonate (Second Alkylation)

Materials:

-

Diethyl ethylmalonate

-

Absolute Ethanol

-

Sodium metal

-

1-Bromo-3-methylbutane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.

-

Add diethyl ethylmalonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add 1-bromo-3-methylbutane (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.

-

Work-up the reaction as described in Step 1 to obtain crude diethyl ethyl(3-methylbutyl)malonate.

-

The product can be purified by vacuum distillation.

Step 3: Synthesis of 2-Ethyl-5-methylhexanoic Acid (Hydrolysis and Decarboxylation)

Materials:

-

Diethyl ethyl(3-methylbutyl)malonate

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate

Procedure:

-

Place the crude diethyl ethyl(3-methylbutyl)malonate in a round-bottom flask.

-

Add an excess of 6M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours. The evolution of carbon dioxide should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.

-

Further purification can be achieved by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the key steps in a malonic ester synthesis. Yields are representative and can be optimized by adjusting reaction conditions.

Table 1: Reagents and Conditions for Alkylation Steps

| Step | Starting Material | Base (eq) | Alkylating Agent (eq) | Solvent | Temperature (°C) | Time (h) |

| 1 | Diethyl malonate | NaOEt (1.0) | Ethyl bromide (1.0) | Ethanol | Reflux | 2-4 |

| 2 | Diethyl ethylmalonate | NaOEt (1.0) | 1-Bromo-3-methylbutane (1.0) | Ethanol | Reflux | 4-6 |

Table 2: Expected Yields for Synthesis Steps

| Step | Product | Typical Yield (%) |

| 1 | Diethyl Ethylmalonate | 75-85 |

| 2 | Diethyl Ethyl(3-methylbutyl)malonate | 70-80 |

| 3 | 2-Ethyl-5-methylhexanoic Acid | 80-90 |

| Overall | 2-Ethyl-5-methylhexanoic Acid | 42-61 |

Visualizations

General Mechanism of Malonic Ester Synthesis

The following diagram illustrates the key mechanistic steps involved in the malonic ester synthesis.

References

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-Ethyl-5-methylhexanoic acid, a chiral carboxylic acid with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for the individual enantiomers in publicly accessible literature, this guide combines computed data with detailed, adaptable experimental protocols for their separation and characterization.

Introduction to the Stereoisomers of 2-Ethyl-5-methylhexanoic Acid

2-Ethyl-5-methylhexanoic acid possesses a single chiral center at the C2 position, giving rise to a pair of enantiomers: (R)-2-Ethyl-5-methylhexanoic acid and (S)-2-Ethyl-5-methylhexanoic acid. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment but can have significantly different biological activities due to the stereospecific nature of interactions with biological macromolecules.

The accurate characterization and separation of these stereoisomers are crucial for understanding their individual pharmacological and toxicological profiles, a critical aspect in drug development and chemical research.

Physical and chemical properties of (S)-2-Ethyl-5-methylhexanoic acid

An In-depth Technical Guide to (S)-2-Ethyl-5-methylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid with a branched alkyl chain. Its stereodefined structure makes it a potentially valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-Ethyl-5-methylhexanoic acid, outlines a representative synthetic protocol, and presents logical workflows relevant to its characterization and potential application in research and development.

Chemical and Physical Properties

Table 1: Identifiers and Chemical Structure

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-ethyl-5-methylhexanoic acid | PubChem[3] |

| Molecular Formula | C₉H₁₈O₂ | PubChem[3] |

| Molecular Weight | 158.24 g/mol | PubChem[3] |

| Canonical SMILES | CC--INVALID-LINK--C(=O)O | PubChem[3] |

| InChI Key | MAQIPNRKAZZHBJ-QMMMGPOBSA-N | PubChem[3] |

| CAS Number | N/A |

Table 2: Physicochemical Properties

| Property | Value | Remarks | Source |

| Physical State | Liquid | Assumed based on related compounds | CAMEO Chemicals[4] |

| Boiling Point | 228 °C | Experimental, for 2-ethylhexanoic acid | Wikipedia[5], ChemicalBook[6] |

| Melting Point | -59 °C | Experimental, for 2-ethylhexanoic acid | Wikipedia[5] |

| Density | 0.903 g/mL | Experimental, for 2-ethylhexanoic acid | Wikipedia[5], CAMEO Chemicals[4] |

| Water Solubility | 1.4 - 2.0 g/L at 20-25 °C | Experimental, for 2-ethylhexanoic acid | PubChem[7], REMPEC[8] |

| logP (Octanol/Water) | 3.0 | Computed, for (S)-enantiomer | PubChem[3] |

| pKa | ~4.8 | Estimated based on typical carboxylic acids | |

| Refractive Index | 1.425 (at 20 °C) | Experimental, for 2-ethylhexanoic acid | ChemicalBook[6] |

| Topological Polar Surface Area | 37.3 Ų | Computed, for (S)-enantiomer | PubChem[3] |

| Rotatable Bond Count | 5 | Computed, for (S)-enantiomer | PubChem[3] |

Reactivity and Chemical Behavior

As a carboxylic acid, (S)-2-Ethyl-5-methylhexanoic acid is expected to exhibit typical reactivity. It is a weak acid that will donate a proton to bases to form carboxylate salts.[6] The carboxylic acid moiety can undergo esterification with alcohols, conversion to acid chlorides, and other standard transformations. Its branched, lipophilic structure suggests good solubility in nonpolar organic solvents.[5]

Experimental Protocols: Asymmetric Synthesis

A specific, validated protocol for the synthesis of (S)-2-Ethyl-5-methylhexanoic acid is not available. However, a robust and widely used method for preparing chiral α-alkylated carboxylic acids is through the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone.[9][10] The following is a representative, three-step protocol adapted from established methodologies.

Step 1: Acylation of the Chiral Auxiliary

This step attaches the ethyl-carboxy precursor to the chiral auxiliary.

-

Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi), propionyl chloride.

-

Protocol:

-

Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.[11]

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product into ethyl acetate (B1210297) (3 x volume of THF). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution in vacuo and purify the resulting N-propionyl oxazolidinone by flash column chromatography.

-

Step 2: Diastereoselective Alkylation

This key step establishes the desired (S)-stereocenter.

-

Materials: N-propionyl oxazolidinone from Step 1, anhydrous THF, sodium bis(trimethylsilyl)amide (NaHMDS), 1-bromo-3-methylbutane (B150244).

-

Protocol:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.[9]

-

Add a solution of 1-bromo-3-methylbutane (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.[11]

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the alkylated product.

-

Step 3: Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid.

-

Materials: Alkylated product from Step 2, THF, water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (B78521) (LiOH).

-

Protocol:

-

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[11]

-

Stir the reaction mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Extract the aqueous layer with ethyl acetate to remove the liberated chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the target (S)-2-Ethyl-5-methylhexanoic acid with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo to yield the final product.

-

Visualizations

The following diagrams illustrate the representative synthesis and a general workflow for the characterization of a novel chiral compound.

References

- 1. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (2S)-2-ethyl-5-methylhexanoic acid | C9H18O2 | CID 124129019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]

- 7. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-ETHYLHEXANOIC ACID — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Ethyl-5-methylhexanoic Acid

This technical guide provides a comprehensive overview of 2-Ethyl-5-methylhexanoic acid, including its nomenclature, physicochemical properties, proposed synthesis, potential biological significance, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Nomenclature and Synonyms

The compound with the chemical structure entailing a hexanoic acid backbone substituted with an ethyl group at the second carbon and a methyl group at the fifth carbon is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-Ethyl-5-methylhexanoic acid[1]

The structure contains a chiral center at the C-2 position, leading to two possible stereoisomers: (2S)-2-ethyl-5-methylhexanoic acid and (2R)-2-ethyl-5-methylhexanoic acid.

Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature to refer to this compound. These include:

-

d-2-(3-Methylbutyl)butanoic acid[1]

-

SCHEMBL584092[1]

-

SCHEMBL18307368[2]

-

Molport-012-193-925[3]

-

MFCD12794545[3]

-

A1-21117[1]

-

861343-13-7 (CAS Number)[1]

-

939-746-5 (European Community Number)[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of 2-Ethyl-5-methylhexanoic acid are crucial for its handling, formulation, and application in experimental settings. The available data, primarily from computational predictions, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H18O2 | PubChem[1][4] |

| Molecular Weight | 158.24 g/mol | PubChem[4][5] |

| Monoisotopic Mass | 158.13068 Da | PubChem[6] |

| XlogP (predicted) | 3.0 | PubChemLite[6] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[4][5] |

| Heavy Atom Count | 11 | PubChem |

| Rotatable Bond Count | 5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 2-Ethyl-5-methylhexanoic acid is not prominently available in the chemical literature. However, a plausible synthetic route can be proposed based on the well-established malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.

Objective: To synthesize 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1-Bromo-3-methylbutane

-

Ethyl iodide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Methodology:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous ethanol (B145695) solvent to form the corresponding enolate.

-

First Alkylation: The enolate is reacted with 1-bromo-3-methylbutane. The nucleophilic enolate displaces the bromide ion in an SN2 reaction to form diethyl (3-methylbutyl)malonate.

-

Second Enolate Formation: The mono-alkylated malonic ester is treated again with sodium ethoxide to form a new enolate.

-

Second Alkylation: The enolate is then reacted with ethyl iodide to introduce the ethyl group, yielding diethyl ethyl(3-methylbutyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is subjected to acidic hydrolysis (e.g., by refluxing with aqueous hydrochloric acid). This step hydrolyzes both ester groups to carboxylic acids and is followed by decarboxylation upon heating to yield the final product, 2-Ethyl-5-methylhexanoic acid.

-

Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 2-Ethyl-5-methylhexanoic acid are scarce. However, as a monomethyl branched-chain fatty acid (BCFA), its biological roles can be inferred from the broader class of these molecules.

BCFAs are present in various organisms and are known to participate in numerous biochemical processes and affect multiple signaling pathways.[7] They are key components of bacterial membranes, influencing their fluidity and permeability.[2] In humans, BCFAs are obtained from dietary sources, particularly dairy products, and can also be synthesized endogenously.[8]

Research on various BCFAs suggests their potential involvement in:

-

Anti-inflammatory effects: Some BCFAs have demonstrated anti-inflammatory properties in cellular models.[7]

-

Metabolic regulation: Studies have shown that BCFAs can influence lipid metabolism. For instance, certain iso-BCFAs have been shown to reduce triacylglycerol content in liver cells by upregulating genes involved in lipid catabolism.[2] An inverse correlation has been observed between serum concentrations of BCFAs and triglyceride levels in humans.[8]

-

Anti-cancer properties: Some BCFAs have exhibited cytotoxic effects on cancer cells, potentially through the inhibition of fatty acid biosynthesis.[9]

-

Gut health: As components of the gut microbiota, BCFAs may play a role in maintaining gut homeostasis.

The metabolic fate of 2-Ethyl-5-methylhexanoic acid has not been explicitly studied. However, research on the structurally similar compound, 2-ethylhexanoic acid, has shown that its major catabolic pathway in humans is beta-oxidation, leading to urinary excretion of metabolites like 2-ethyl-3-oxohexanoic acid.[10] It is plausible that 2-Ethyl-5-methylhexanoic acid undergoes a similar metabolic process.

Analytical Methodologies

The quantitative analysis of 2-Ethyl-5-methylhexanoic acid in biological matrices typically requires chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for fatty acid analysis.[11]

Objective: To quantify 2-Ethyl-5-methylhexanoic acid in a biological sample (e.g., plasma) by GC-MS.

Materials:

-

Biological sample (e.g., plasma)

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Organic solvents for extraction (e.g., chloroform/methanol or ethyl acetate)

-

Derivatization reagents (e.g., BF3-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous sodium sulfate

-

GC-MS system

Methodology:

-

Sample Preparation and Extraction: An internal standard is added to the biological sample. The fatty acids are then extracted from the matrix using a liquid-liquid extraction method.[11]

-

Derivatization: Carboxylic acids are often not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert 2-Ethyl-5-methylhexanoic acid into a more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. This is typically achieved by reacting the dried extract with a derivatizing agent like BF3-methanol or BSTFA with heating.[11][12]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte derivative to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion

2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid with limited specific data in the scientific literature. This guide has provided a summary of its nomenclature, computed physicochemical properties, a proposed synthetic route, potential biological roles based on related compounds, and a general analytical methodology. Further experimental research is needed to fully elucidate the properties, biological functions, and metabolic fate of this specific molecule.

References

- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-ethyl-5-methylhexanoic acid | Molport-012-193-925 | Novel [molport.com]

- 4. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-ethyl-5-methylhexanoic acid | C9H18O2 | CID 124129019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-ethyl-5-methylhexanoic acid (C9H18O2) [pubchemlite.lcsb.uni.lu]

- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]

- 10. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. pubs.rsc.org [pubs.rsc.org]

Potential Biological Activities of 2-Ethyl-5-methylhexanoic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data directly pertaining to the biological activities of 2-Ethyl-5-methylhexanoic acid is limited in publicly available literature. This document leverages data from its close structural analog, 2-Ethylhexanoic acid (2-EHA), to provide insights into its potential biological effects. The toxicological and metabolic information presented herein is primarily based on studies conducted on 2-EHA and should be interpreted with caution as a predictive assessment for 2-Ethyl-5-methylhexanoic acid.

Executive Summary

This technical guide provides a summary of the potential biological activities of 2-Ethyl-5-methylhexanoic acid, drawing heavily on data from the structurally similar compound, 2-Ethylhexanoic acid (2-EHA). The primary biological activities identified for 2-EHA are centered around its toxicology, specifically developmental and reproductive toxicity. Furthermore, its metabolic fate involves pathways such as beta-oxidation and glucuronidation, and it has been identified as a peroxisome proliferator. This document collates the available quantitative toxicological data, outlines the methodologies of key toxicological studies, and presents a proposed metabolic pathway. Due to the absence of specific pharmacological studies on 2-Ethyl-5-methylhexanoic acid, this guide focuses on the toxicological and metabolic aspects as a foundation for further research.

Toxicological Profile

The toxicological assessment of 2-EHA indicates potential for developmental and maternal toxicity. Key quantitative data from studies on rats and rabbits are summarized below.

Quantitative Toxicological Data for 2-Ethylhexanoic Acid (2-EHA)

| Species | Study Type | Dosing Route | Dosage | Effects Observed | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| Wistar Rat | Developmental Toxicity | Drinking Water | 0, 100, 300, 600 mg/kg/day (Gestation Days 6-19) | Skeletal variations and malformations in fetuses. Reduced maternal body weight at higher doses. | < 100 (Developmental) | 100 (Developmental) | [1][2] |

| Fischer 344 Rat | Developmental Toxicity | Oral Gavage | 100, 250, 500, 1000 mg/kg/day (Gestation Days 6-15) | Increased resorptions, dead fetuses, and growth retardation at 500 mg/kg/day. Maternal death at 1000 mg/kg/day. | 100 (Developmental), 250 (Maternal) | 250 (Developmental) | [3] |

| New Zealand White Rabbit | Developmental Toxicity | Oral Gavage | 25, 125, 250 mg/kg/day (Gestation Days 6-18) | Maternal death and abortion at 125 and 250 mg/kg/day. No significant developmental effects reported. | ≥ 250 (Developmental) | 125 (Maternal) | [1][3] |

| Wistar Rat | Reproductive Toxicity | Drinking Water | 100, 300, 600 mg/kg/day | Effects on fertility reported. | - | - | [1][4] |

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols for Key Toxicological Studies

Developmental Toxicity Study in Wistar Rats (Oral Administration via Drinking Water)

-

Test Substance: 2-Ethylhexanoic acid (2-EHA)

-

Animal Model: Pregnant female Wistar rats.

-

Administration Route: In drinking water.

-

Dosage Levels: 0 (control), 100, 300, or 600 mg/kg body weight/day.

-

Exposure Period: Gestation days 6 through 19.

-

Methodology: Mated female rats were administered the test substance in their drinking water during the critical period of organogenesis. On gestation day 20, the dams were euthanized, and fetuses were examined for external, visceral, and skeletal malformations and variations. Maternal toxicity was assessed by monitoring clinical signs, body weight, and food/water consumption.[1][2]

Developmental Toxicity Study in Fischer 344 Rats (Oral Gavage)

-

Test Substance: 2-Ethylhexanoic acid (2-EHA)

-

Animal Model: Pregnant female Fischer 344 rats.

-

Administration Route: Oral gavage.

-

Dosage Levels: 100, 250, 500, or 1000 mg/kg body weight/day.

-

Exposure Period: Gestation days 6 through 15.

-

Methodology: The test substance was administered daily by oral gavage to pregnant rats. Maternal health was monitored throughout the study. At the end of the gestation period, fetuses were delivered by cesarean section and evaluated for viability, growth, and morphological abnormalities.[3]

Metabolic Fate

The metabolism of 2-EHA has been studied in vivo, revealing several key pathways. It is anticipated that 2-Ethyl-5-methylhexanoic acid would undergo a similar metabolic transformation.

Proposed Metabolic Pathway of 2-Ethylhexanoic Acid

The primary metabolic routes for 2-EHA include beta-oxidation and conjugation with glucuronic acid. The major urinary metabolite in humans has been identified as 2-ethyl-3-oxohexanoic acid, a product of beta-oxidation.[5] Other identified metabolites in rats include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid.[6]

Peroxisome Proliferation

2-EHA has been identified as a peroxisome proliferator in rodents.[7][8] Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes in the liver cells of rodents. This effect is mediated by the peroxisome proliferator-activated receptor alpha (PPARα). The induction of peroxisomes is associated with a subsequent increase in the expression of genes involved in lipid metabolism. While this is a well-documented phenomenon in rodents, the relevance to human health is a subject of ongoing research and debate, as humans are generally less responsive to peroxisome proliferators than rodents.

Conclusions and Future Directions

The available data, primarily from the analog 2-Ethylhexanoic acid, suggest that the principal biological activities of 2-Ethyl-5-methylhexanoic acid are likely to be in the realm of developmental and reproductive toxicology. Its metabolic profile is expected to involve beta-oxidation and glucuronidation, and it may act as a peroxisome proliferator.

There is a clear need for direct experimental investigation into the biological activities of 2-Ethyl-5-methylhexanoic acid to confirm these predictions and to explore potential pharmacological effects. Future research should focus on:

-

Direct Toxicological Assessment: Conducting developmental and reproductive toxicity studies specifically on 2-Ethyl-5-methylhexanoic acid.

-

Pharmacological Screening: Evaluating the compound for a range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.

-

Metabolic Studies: Elucidating the precise metabolic pathways of 2-Ethyl-5-methylhexanoic acid in various species, including humans.

-

Mechanism of Action: Investigating the molecular mechanisms underlying any observed biological activities, including its interaction with nuclear receptors like PPARs.

This document serves as a foundational resource for researchers interested in 2-Ethyl-5-methylhexanoic acid, highlighting the current knowledge gaps and suggesting avenues for future investigation.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, history, and experimental protocols for 2-Ethyl-5-methylhexanoic acid is limited. This guide provides a comprehensive overview of its known computed properties and presents general synthetic strategies and a representative experimental protocol for a structurally related compound to serve as a reference for researchers.

Introduction

2-Ethyl-5-methylhexanoic acid is a branched-chain carboxylic acid with the chemical formula C9H18O2.[1][2] As a member of the carboxylic acid family, it possesses a carboxyl functional group (-COOH), which imparts acidic properties.[3] Branched-chain fatty acids are known to have different physical and chemical properties compared to their straight-chain isomers, often exhibiting lower melting points and different solubility profiles.[4] While specific applications for 2-Ethyl-5-methylhexanoic acid are not well-documented, its structure suggests potential utility as a synthetic building block in various areas of organic chemistry and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][5] |

| IUPAC Name | 2-ethyl-5-methylhexanoic acid | [1] |

| SMILES | CCC(CCC(C)C)C(=O)O | [1][2] |

| InChI | InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) | [1][6] |

| InChIKey | MAQIPNRKAZZHBJ-UHFFFAOYSA-N | [1][6] |

| XLogP3 (Predicted) | 3.0 | [6] |

| Topological Polar Surface Area | 37.3 Ų | [1][5] |

| Monoisotopic Mass | 158.13068 Da | [6] |

Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis of 2-Ethyl-5-methylhexanoic acid are not documented in peer-reviewed literature. However, general methods for the synthesis of α-alkylated carboxylic acids can be applied. A common strategy involves the alkylation of a carboxylic acid enolate or a synthetic equivalent.

One plausible, though not documented, approach would be the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. A conceptual workflow for such a synthesis is presented below.

Caption: Conceptual workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.

The following is a detailed experimental protocol for the synthesis of the structurally related compound, 2-Methyl-5-oxohexanoic acid.[7] This two-step procedure, involving a Michael addition followed by hydrolysis and decarboxylation, illustrates a common strategy in organic synthesis that could potentially be adapted.[7]

Step 1: Michael Addition

-

Reaction Setup: To a solution of ethyl 2-methylacetoacetate (B1246266) (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) at a temperature maintained at or below 10 °C.

-

Addition of Michael Acceptor: To this mixture, add methyl vinyl ketone (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), neutralize the mixture with a mild acid. Remove the solvent under reduced pressure to yield the crude intermediate, ethyl 2-methyl-2-(3-oxobutyl)acetoacetate.

Step 2: Hydrolysis & Decarboxylation

-

Reaction Setup: The crude intermediate from Step 1 is dissolved in an aqueous solution of a strong acid (e.g., 6 M HCl).

-

Reaction Progression: Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

Extraction: After cooling to room temperature, saturate the aqueous solution with sodium chloride. Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield 2-Methyl-5-oxohexanoic acid. Further purification can be achieved by distillation or recrystallization if necessary.[7]

Caption: Workflow for the synthesis of 2-Methyl-5-oxohexanoic acid.[7]

Conclusion

While 2-Ethyl-5-methylhexanoic acid is a structurally defined compound, there is a notable absence of dedicated research on its discovery, history, and specific applications in the public domain. The provided information, including computed physicochemical properties and representative synthetic methodologies for related compounds, serves as a foundational guide for researchers. Further experimental investigation is required to fully characterize this molecule and explore its potential in drug development and other scientific disciplines.

References

- 1. 2-Ethyl-5-methylhexanoic acid | C9H18O2 | CID 22595548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-5-methylhexanoic acid | Molport-012-193-925 | Novel [molport.com]

- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-2-ethyl-5-methylhexanoic acid | C9H18O2 | CID 124129019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-ethyl-5-methylhexanoic acid (C9H18O2) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

2-Ethyl-5-methylhexanoic Acid: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 2-Ethyl-5-methylhexanoic acid as a versatile precursor in organic synthesis. While specific documented applications for this particular branched-chain carboxylic acid are not extensively reported in readily available literature, its structural features suggest its utility in the synthesis of a variety of organic molecules. This document outlines its physicochemical properties, a plausible synthetic route, and its potential applications in forming key chemical bonds, supported by generalized experimental protocols and conceptual diagrams.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2-Ethyl-5-methylhexanoic acid is presented in Table 1. These properties are crucial for its handling, reaction setup, and purification.[1][2][3]

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 2-ethyl-5-methylhexanoic acid |

| SMILES | CCC(CCC(C)C)C(=O)O |

| InChI | InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) |

| InChIKey | MAQIPNRKAZZHBJ-UHFFFAOYSA-N |

Table 1: Physicochemical and Computed Properties of 2-Ethyl-5-methylhexanoic acid.[1][2][3]

Synthesis of 2-Ethyl-5-methylhexanoic Acid

A plausible and efficient method for the laboratory synthesis of 2-Ethyl-5-methylhexanoic acid involves the alkylation of a malonic ester derivative, a classic and reliable method for the formation of substituted carboxylic acids.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the α-carbon, pointing to diethyl malonate as a suitable starting material.

Caption: Retrosynthetic analysis of 2-Ethyl-5-methylhexanoic acid.

Forward Synthetic Pathway

The forward synthesis involves a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Caption: Proposed synthetic pathway for 2-Ethyl-5-methylhexanoic acid.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-5-methylhexanoic Acid

Objective: To synthesize 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

1-bromo-3-methylbutane

-

Ethyl bromide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

Step 1: First Alkylation

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add 1-bromo-3-methylbutane dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude mono-alkylated product.

Step 2: Second Alkylation

-

Dissolve the crude product from Step 1 in anhydrous ethanol in a flame-dried round-bottom flask.

-

Add sodium ethoxide and stir until a homogenous solution is formed.

-

Add ethyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, work up the reaction as described in Step 1 to obtain the crude di-alkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude di-alkylated ester, add a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux. The hydrolysis of the esters and subsequent decarboxylation will occur. The evolution of CO₂ gas should be observed.

-

Continue heating until the gas evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.

-

Purify the product by vacuum distillation or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by GC-MS.

Applications as a Precursor in Organic Synthesis

The carboxylic acid functionality of 2-Ethyl-5-methylhexanoic acid makes it a valuable precursor for the synthesis of various derivatives, primarily through reactions at the carboxyl group.

Esterification

Esterification is a fundamental transformation of carboxylic acids. The resulting esters of 2-Ethyl-5-methylhexanoic acid can be utilized as fragrances, plasticizers, or as intermediates in further synthetic steps.

Caption: General scheme for the esterification of 2-Ethyl-5-methylhexanoic acid.

Objective: To synthesize an ethyl ester of 2-Ethyl-5-methylhexanoic acid.

Materials:

-

2-Ethyl-5-methylhexanoic acid

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Ethyl-5-methylhexanoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify the ester by vacuum distillation.

Amide Formation

Amide bond formation is one of the most important reactions in organic and medicinal chemistry. Amides derived from 2-Ethyl-5-methylhexanoic acid could be of interest as potential biologically active molecules or as building blocks for more complex structures.

Caption: General scheme for amide formation from 2-Ethyl-5-methylhexanoic acid.

Objective: To synthesize the N-benzyl amide of 2-Ethyl-5-methylhexanoic acid.

Materials:

-

2-Ethyl-5-methylhexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Ethyl-5-methylhexanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add benzylamine and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC in DCM dropwise. A white precipitate (dicyclohexylurea, if DCC is used) will form.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the urea (B33335) precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Conclusion

2-Ethyl-5-methylhexanoic acid, with its branched alkyl chain and carboxylic acid functional group, represents a potentially valuable, lipophilic building block in organic synthesis. While direct literature on its applications is sparse, its utility as a precursor can be confidently inferred from the well-established reactivity of carboxylic acids. The synthetic route and reaction protocols provided in this guide offer a solid foundation for researchers to produce and utilize this compound in the development of novel molecules for pharmaceutical and materials science applications. The provided experimental procedures are generalized and may require optimization for specific substrates and scales.

References

Predicted Metabolic Fate of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted metabolic fate of 2-Ethyl-5-methylhexanoic acid, a branched-chain fatty acid. In the absence of direct experimental data for this specific compound, this document extrapolates its metabolic pathways based on established principles of fatty acid metabolism and data from structurally analogous compounds, primarily 2-ethylhexanoic acid (EHA). The predicted metabolic routes include mitochondrial β-oxidation, peroxisomal α-oxidation, ω-oxidation, and phase II glucuronidation. This guide provides a theoretical framework for its breakdown, potential metabolites, and adaptable experimental protocols for future in vitro and in vivo investigations.

Introduction

2-Ethyl-5-methylhexanoic acid is a nine-carbon branched-chain carboxylic acid. Its structure, featuring both an ethyl group at the α-carbon and a methyl group at the 5-position, suggests a complex metabolic profile. Understanding the metabolic fate of such compounds is crucial in drug development and toxicology, as metabolites can exhibit distinct pharmacological or toxicological properties. This guide synthesizes current knowledge on the metabolism of structurally related fatty acids to predict the biotransformation of 2-Ethyl-5-methylhexanoic acid.

Predicted Metabolic Pathways

The metabolic fate of 2-Ethyl-5-methylhexanoic acid is predicted to involve several key pathways for fatty acid catabolism and detoxification. The presence of branching at the α- and near the ω-end of the molecule will likely influence the primary routes of metabolism.

Beta-Oxidation (Mitochondrial)

Standard β-oxidation is the primary pathway for straight-chain fatty acid breakdown. However, the α-ethyl group in 2-Ethyl-5-methylhexanoic acid is expected to sterically hinder the enzymes of conventional β-oxidation. While the major catabolic pathway for 2-ethylhexanoic acid (EHA) in humans is β-oxidation, the presence of the additional methyl group in the target molecule may alter this preference.[1] It is plausible that a modified form of β-oxidation could occur, though likely at a reduced rate compared to unbranched fatty acids.

Alpha-Oxidation (Peroxisomal)

Alpha-oxidation is a key pathway for the metabolism of branched-chain fatty acids, particularly those with a methyl group at the β-carbon, which blocks β-oxidation.[2] While 2-Ethyl-5-methylhexanoic acid does not have a β-methyl group, the α-ethyl group may direct it towards α-oxidation as an alternative initial breakdown step. This process would involve the removal of a single carbon from the carboxyl end, yielding a shorter fatty acid that may be more amenable to subsequent β-oxidation.

Omega-Oxidation (Endoplasmic Reticulum)

Omega-oxidation serves as an alternative route for fatty acid degradation, especially when β-oxidation is impaired.[3][4] This pathway involves the oxidation of the terminal methyl (ω) carbon.[3][4] Given the potential for hindered β-oxidation due to the α-ethyl group, ω-oxidation is a probable metabolic route for 2-Ethyl-5-methylhexanoic acid. This pathway would lead to the formation of dicarboxylic acids.

Glucuronidation (Phase II Conjugation)

Glucuronidation is a major phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.[5] Carboxylic acids are known substrates for UDP-glucuronosyltransferases (UGTs). The structurally similar 2-ethylhexanoic acid undergoes glucuronidation.[6] Therefore, it is highly probable that 2-Ethyl-5-methylhexanoic acid will be conjugated with glucuronic acid to form an acyl glucuronide.

Predicted Metabolites

Based on the predicted metabolic pathways, a series of metabolites for 2-Ethyl-5-methylhexanoic acid can be anticipated. The quantitative distribution of these metabolites would require experimental validation.

Table 1: Predicted Metabolites of 2-Ethyl-5-methylhexanoic Acid

| Metabolite | Predicted Pathway | Notes |

| 2-Ethyl-5-methylhexanoyl-CoA | Activation for Oxidation | Precursor for β- and α-oxidation. |

| 4-Methylheptanoyl-CoA | Post α-Oxidation | Resulting from the removal of one carbon. |

| Propionyl-CoA & Acetyl-CoA | β-Oxidation Products | Standard end-products of odd and even chain fatty acid oxidation.[2] |

| 2-Ethyl-5-methyl-1,8-octanedioic acid | ω-Oxidation | Dicarboxylic acid formed from oxidation of the terminal methyl group. |

| 2-Ethyl-5-hydroxy-5-methylhexanoic acid | ω-1 Oxidation | Hydroxylated metabolite from oxidation adjacent to the terminal methyl group. |

| 2-Ethyl-5-methylhexanoic acid glucuronide | Glucuronidation | Acyl glucuronide conjugate for excretion. |

Visualized Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathways for 2-Ethyl-5-methylhexanoic acid.

Caption: Predicted metabolic pathways of 2-Ethyl-5-methylhexanoic acid.

Adaptable Experimental Protocols

The following protocols are generalized methods that can be adapted for the investigation of the metabolic fate of 2-Ethyl-5-methylhexanoic acid.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify metabolites formed by phase I (e.g., cytochrome P450-mediated oxidation) and phase II (e.g., glucuronidation) enzymes.[7][8]

Objective: To determine the in vitro metabolic profile of 2-Ethyl-5-methylhexanoic acid in human and relevant preclinical species liver microsomes.

Materials:

-

2-Ethyl-5-methylhexanoic acid

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of 2-Ethyl-5-methylhexanoic acid in a suitable solvent (e.g., DMSO, Methanol).

-

In a 96-well plate or microcentrifuge tubes, add phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM).

-

For glucuronidation assessment, include UDPGA (final concentration typically 2 mM).

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Caption: Workflow for in vitro metabolism studies.

Sample Preparation for GC-MS Analysis of Fatty Acid Metabolites

This protocol details the derivatization of carboxylic acids to their more volatile methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.[9][10]

Objective: To prepare samples for the quantitative analysis of 2-Ethyl-5-methylhexanoic acid and its potential oxidative metabolites by GC-MS.

Materials:

-

Biological matrix (plasma, urine, cell lysate)

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Methanol with 2.5% (v/v) sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps

-

Heating block or water bath

Procedure:

-

Extraction:

-

To 100 µL of the biological sample, add the internal standard.

-

Extract the lipids using a suitable organic solvent system (e.g., Folch method with chloroform:methanol).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Transesterification):

-

To the dried extract, add 1 mL of methanol with 2.5% sulfuric acid.

-

Seal the vial and heat at 80°C for 1 hour.[9]

-

Cool the vial to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane solution to a new vial and evaporate to the desired final volume for injection.

-

-

GC-MS Analysis:

-

Inject the prepared FAMEs onto a suitable GC column for separation and subsequent detection by mass spectrometry.

-

Conclusion

The metabolic fate of 2-Ethyl-5-methylhexanoic acid is predicted to be a multifaceted process involving β-oxidation (potentially hindered), α-oxidation, ω-oxidation, and glucuronidation. The presence of both α-ethyl and 5-methyl branching introduces complexity that warrants detailed experimental investigation. The adaptable protocols provided in this guide offer a starting point for researchers to elucidate the precise metabolic pathways and quantify the resulting metabolites, which is essential for a comprehensive understanding of its biological activity and safety profile.

References

- 1. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. Glucuronidation of the dietary fatty acids, phytanic acid and docosahexaenoic acid, by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dls.com [dls.com]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

Methodological & Application

Application Note: Chiral Separation of 2-Ethyl-5-methylhexanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid. As with many chiral compounds, its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral molecules.[1][2][3] This application note provides a detailed protocol for the chiral separation of 2-Ethyl-5-methylhexanoic acid enantiomers by HPLC. The methodology is based on established principles for the separation of analogous chiral carboxylic acids.[1][4]

Principle of Chiral HPLC Separation

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stability. This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1][4] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.[5]

Experimental Protocols

1. Sample Preparation

-

Accurately weigh approximately 10 mg of racemic 2-Ethyl-5-methylhexanoic acid.

-

Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to prepare a stock solution of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is suitable for this analysis.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: These conditions are a starting point and may require optimization for the specific sample and system. The addition of a small amount of an acidic modifier like TFA to the mobile phase is often crucial for achieving sharp and symmetrical peaks for acidic compounds.[1]

3. Data Analysis

-

Integrate the peak areas for the two separated enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Data Presentation

Table 1: Representative Chromatographic Data for the Chiral Separation of 2-Ethyl-5-methylhexanoic Acid Enantiomers

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | tR1 | tR2 |

| Peak Area | A1 | A2 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |

Note: The elution order of the enantiomers should be confirmed using enantiomerically pure standards if available.[1]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the chiral separation of 2-Ethyl-5-methylhexanoic acid enantiomers by HPLC.

Chiral Separation Principle Diagram

Caption: Principle of chiral separation by forming transient diastereomeric complexes with the CSP.

References

Application Note: GC-MS Analysis of 2-Ethyl-5-methylhexanoic Acid After Derivatization

[AN-2E5MHA-GCMS-001]

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds such as 2-Ethyl-5-methylhexanoic acid is challenging due to its low volatility.[2] This application note provides a comprehensive protocol for the analysis of 2-Ethyl-5-methylhexanoic acid using GC-MS following a chemical derivatization step. Derivatization is essential to convert the polar carboxylic acid into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[3] The described methodologies are intended for researchers, scientists, and professionals in the field of drug development and metabolomics.

Introduction

2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid that may be of interest in various biological and industrial studies. Accurate and reliable quantification of this analyte in complex matrices requires a robust analytical method. Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity for the analysis of fatty acids.[4] The inherent low volatility of free fatty acids necessitates a derivatization step to improve their chromatographic behavior and detection.[2] Common derivatization techniques for carboxylic acids include esterification and silylation.[3] Esterification, particularly methylation to form fatty acid methyl esters (FAMEs), is a widely used and robust method.[2][4] Silylation, which replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, is another versatile and effective technique.[3] This application note details experimental protocols for both esterification and silylation of 2-Ethyl-5-methylhexanoic acid for subsequent GC-MS analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of 2-Ethyl-5-methylhexanoic acid from a biological matrix such as plasma.

-

To 100 µL of the plasma sample in a glass tube, add an appropriate internal standard (e.g., heptadecanoic acid).[4]

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[4]

-

Vortex the mixture vigorously for 2 minutes.[4]

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.[4]

-

Carefully transfer the lower organic layer to a new clean glass tube.[4]

-

Dry the organic extract under a gentle stream of nitrogen.[4]

Derivatization Protocols

Protocol A: Esterification to Fatty Acid Methyl Ester (FAME)

This method converts the carboxylic acid to its methyl ester.[2]

-

To the dried extract from the sample preparation step, add 1 mL of 12-14% Boron Trifluoride-methanol (BF3-methanol) reagent.[4][5]

-

Tightly cap the tube and vortex briefly.[4]

-

Heat the mixture at 60 °C for 60 minutes in a heating block or water bath.[2]

-

After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution.

-

Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[2]

-

Transfer the upper hexane layer containing the FAME to a new autosampler vial, passing it through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[2]

-

Repeat the hexane extraction twice more, combining the hexane layers.[2]

-

The sample is now ready for GC-MS analysis. It can be injected directly or diluted with a suitable solvent if necessary.

Protocol B: Silylation to Trimethylsilyl (TMS) Ester

This method converts the carboxylic acid to its TMS ester.[2]

-

To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][6]

-

Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[2]

-

After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized 2-Ethyl-5-methylhexanoic acid. Optimization may be necessary for specific instruments.

| Parameter | Suggested Setting |

| GC System | Agilent 6890 or similar |

| MS System | Agilent 5973 or similar |

| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[3] |

| Injection Mode | Splitless |

| Injector Temp. | 250°C[7] |